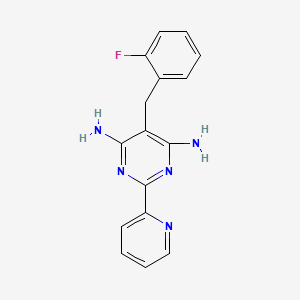

5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

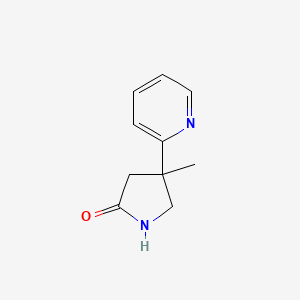

5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine is a useful research compound. Its molecular formula is C16H14FN5 and its molecular weight is 295.321. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition of O6-alkylguanine-DNA Alkyltransferase

5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine derivatives have been synthesized and shown to inhibit human O6-alkylguanine-DNA alkyltransferase (AGAT) in vitro. This inhibition potentiates the cytotoxicity of chloroethylnitrosoureas toward cancer cells, such as HeLa S3 cells (Terashima & Kohda, 1998).

Larvicidal Activity

Pyrimidine derivatives linked with morpholinophenyl groups have been synthesized and shown to exhibit significant larvicidal activity against mosquito larvae. These compounds include variants of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives, which demonstrate effective insecticidal properties (Gorle et al., 2016).

Metabolism and Disposition in HIV Inhibitors

This compound compounds have been studied in the context of human immunodeficiency virus (HIV) integrase inhibitors. These studies include investigations into the metabolic fate and excretion of such compounds in animal models, using techniques like 19F-NMR spectroscopy (Monteagudo et al., 2007).

Potential Antimalarial Agent

Research into the synthesis of 6-ethyl-5-(4-pyridinyl)-2,4-pyrimidinediamine, a pyridine analog of pyrimethamine, was conducted to explore its potential as an antimalarial agent. However, the synthesized material showed no significant antimalarial activity (Hung & Werbel, 1984).

Herbicide Development

Studies on the synthesis of pyrimidinyloxybenzylamine derivatives, including 2-fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, have been conducted for the development of new herbicides. These compounds are key intermediates in the creation of pyrimidinyloxybenzylamine herbicides (Gong Qi-sun, 2005).

Stereochemistry in Cancer Drug Metabolism

Research into the stereochemistry of the catabolism of the DNA base thymine and the anti-cancer drug 5-fluorouracil has been conducted. This includes the synthesis of specific isotopically labeled compounds to assay the stereochemical course of these catabolic processes (Gani et al., 1985).

Propriétés

IUPAC Name |

5-[(2-fluorophenyl)methyl]-2-pyridin-2-ylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5/c17-12-6-2-1-5-10(12)9-11-14(18)21-16(22-15(11)19)13-7-3-4-8-20-13/h1-8H,9H2,(H4,18,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJDNNFXOCIXOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=C(N=C(N=C2N)C3=CC=CC=N3)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

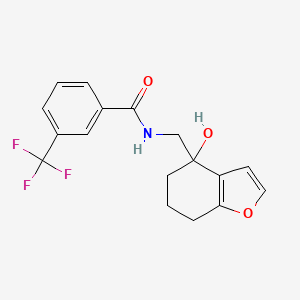

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2410455.png)

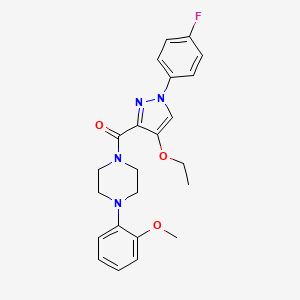

![3-[(4-Bromophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2410456.png)

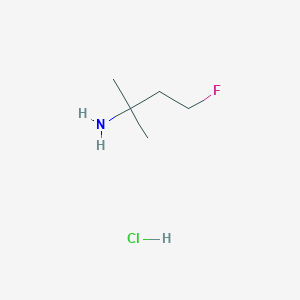

![N-(2-cyclohex-1-en-1-ylethyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2410466.png)

![2-[(2E,6E,10E,14Z,18E,22E,26E,30Z,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/no-structure.png)

![(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2410474.png)